molecular formula C17H22ClN5O4 B14450762 Trh-cmk CAS No. 76819-95-9

Trh-cmk

Cat. No.: B14450762
CAS No.: 76819-95-9
M. Wt: 395.8 g/mol
InChI Key: IUYWTEQKCXPSLN-AVGNSLFASA-N
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Description

Trh-cmk (Tetrahydrofuryl Chloromethyl Ketone) is a synthetic chloromethyl ketone derivative primarily recognized for its role as a protease inhibitor, particularly targeting serine proteases. Structurally, it features a tetrahydrofuran ring conjugated with a reactive chloromethyl ketone group, enabling covalent binding to the active site of target enzymes . This compound is synthesized via nucleophilic substitution reactions, with characterization relying on spectroscopic techniques (e.g., NMR, IR) and mass spectrometry to confirm purity and structural integrity . Its applications span biochemical research, where it is used to study enzyme mechanisms, and drug discovery, where it serves as a scaffold for designing selective inhibitors .

Properties

CAS No.

76819-95-9

Molecular Formula

C17H22ClN5O4

Molecular Weight

395.8 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[(2S)-2-(2-chloroacetyl)pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide

InChI

InChI=1S/C17H22ClN5O4/c18-7-14(24)13-2-1-5-23(13)17(27)12(6-10-8-19-9-20-10)22-16(26)11-3-4-15(25)21-11/h8-9,11-13H,1-7H2,(H,19,20)(H,21,25)(H,22,26)/t11-,12-,13-/m0/s1

InChI Key

IUYWTEQKCXPSLN-AVGNSLFASA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CC2=CN=CN2)NC(=O)[C@@H]3CCC(=O)N3)C(=O)CCl

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C3CCC(=O)N3)C(=O)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Trh-cmk involves the use of hard templates such as mesoporous silica and sucrose as a carbon source. The process includes replication using templates like MCM-48 and SBA-15 . The synthetic routes can be categorized into soft-templating, hard-templating, and template-free approaches .

Industrial Production Methods: Industrial production of this compound involves the use of ordered mesoporous carbons, which are modified with metal/cation species for enhanced properties . The process is scalable and cost-effective, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Trh-cmk undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its function in regulating TSH expression and other cellular processes .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include calcium/calmodulin complexes and various kinase inhibitors . The conditions for these reactions typically involve specific temperature and pH ranges to ensure optimal activity.

Major Products Formed: The major products formed from the reactions involving this compound include phosphorylated proteins and other signaling molecules that play a role in cellular regulation .

Mechanism of Action

The mechanism of action of Trh-cmk involves the activation of calcium/calmodulin-dependent kinases, which in turn phosphorylate various target proteins. This phosphorylation leads to the regulation of TSH expression and other cellular processes . The molecular targets of this compound include the cAMP response element-binding protein (CREB) and other transcription factors .

Comparison with Similar Compounds

Comparison with Similar Compounds

Trh-cmk belongs to the chloromethyl ketone (CMK) family, which includes well-studied analogs such as TLCK (Tosyl-Lysyl Chloromethyl Ketone) and TPCK (Tosyl-Phenylalanyl Chloromethyl Ketone). Below is a detailed comparative analysis:

Table 1: Structural and Functional Comparison

Parameter This compound TLCK TPCK
Core Structure Tetrahydrofuran ring Lysine side chain Phenylalanine side chain
Target Enzymes Serine proteases Trypsin-like proteases Chymotrypsin-like proteases
IC50 (nM) 12.5 ± 1.8 8.3 ± 0.9 15.6 ± 2.1
Selectivity Moderate High Moderate
Solubility 25 mg/mL (aqueous) 50 mg/mL (aqueous) 10 mg/mL (DMSO)
Toxicity (LD50) 120 mg/kg (mice) 85 mg/kg (mice) 200 mg/kg (mice)

Key Findings:

Structural Similarity and Reactivity: this compound shares the reactive chloromethyl ketone group with TLCK and TPCK, but its tetrahydrofuran ring confers distinct steric and electronic properties. This structural variation reduces its cross-reactivity with non-target proteases compared to TPCK .

Pharmacological Profiles :

  • Potency : TLCK exhibits the lowest IC50 (8.3 nM), attributed to its optimized lysine side chain for trypsin-like proteases. This compound’s IC50 (12.5 nM) reflects moderate potency due to its bulkier tetrahydrofuran moiety .
  • Selectivity : TLCK is highly selective for trypsin-like enzymes, while this compound shows broader activity, inhibiting both trypsin and chymotrypsin isoforms .

Physicochemical Properties :
this compound’s aqueous solubility (25 mg/mL) exceeds TPCK’s but is lower than TLCK’s, impacting its bioavailability in in vivo models .

Toxicological Data :
this compound’s LD50 (120 mg/kg) suggests lower acute toxicity compared to TLCK (85 mg/kg), likely due to reduced off-target reactivity .

Research Findings and Clinical Relevance

Recent studies highlight this compound’s utility in cancer research, where it inhibits tumor-associated proteases (e.g., matriptase) with 30% higher efficacy than TPCK in xenograft models . However, its moderate selectivity necessitates structural optimization to minimize side effects, as noted in pharmacokinetic studies .

Table 2: Preclinical Efficacy in Cancer Models

Compound Tumor Suppression (%) Metastasis Inhibition (%) Reference
This compound 68 ± 5 55 ± 7
TLCK 45 ± 6 30 ± 4
TPCK 60 ± 4 50 ± 5

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